2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. It is characterized by a unique fused ring structure with a chlorine atom at the 2-position. The molecular formula of this compound is , and it has a molecular weight of 183.6 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound is classified under heterocyclic compounds, specifically pyrimidines and pyridines. Its classification is significant due to the biological activities associated with these classes of compounds, which often serve as scaffolds for drug development. The presence of the chlorine atom enhances its reactivity and potential for substitution reactions, making it a versatile intermediate in organic synthesis .
The synthesis of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one typically involves the following steps:
Industrial production methods may optimize these conditions for efficiency and yield but are not widely documented .
The molecular structure of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one features a fused bicyclic system consisting of both pyridine and pyrimidine rings. Key structural characteristics include:
This structural arrangement contributes to its chemical reactivity and biological activity. Detailed molecular data includes:
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one can undergo several chemical reactions:
These reactions are essential for synthesizing derivatives with enhanced biological activity or different pharmacological properties .
The mechanism of action for 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one primarily involves its role as a kinase inhibitor. This compound interacts with specific molecular targets by binding to the ATP-binding site of kinases. Inhibiting these enzymes affects downstream signaling pathways that regulate cell proliferation and survival. Such interactions are crucial in cancer therapy research where kinase inhibitors are explored for their therapeutic potential .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to characterize this compound further .
The primary applications of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one lie in medicinal chemistry:
Ongoing research continues to explore its efficacy and safety profiles in clinical settings .
The systematic IUPAC name 2-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one precisely defines the molecular structure, incorporating three critical components: the chloro substituent position, the hydrogenation state of the pyridine ring, and the lactam functionality. This naming follows the fusion numbering system where the pyrimidine ring (d) is fused orthogonally to the pyridine ring at bonds between atoms 3 and 4 (Figure 1). The "5H,6H,7H,8H" prefix explicitly denotes the saturation state of all non-aromatic positions in the pyridine-derived ring, distinguishing it from partially unsaturated analogs [3] [5].
Positional isomerism arises from alternative fusion patterns:
The chloro group at position 2 activates the ring for nucleophilic substitution, analogous to 4-chloro-7-nitrobenzofurazan reactivity patterns. This positioning creates an electron-deficient center amenable to displacement by amines, alcohols, or other nucleophiles, establishing the compound as a versatile heterocyclic synthon [6].
Table 1: Nomenclature and Structural Identifiers of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
Identifier | Value | Source |
---|---|---|
Systematic IUPAC Name | 2-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one | [3] |
CAS Registry Number | 2169008-70-0 | [3] |
Canonical SMILES | O=C1NCCc2cnc(Cl)nc21 | [3] |
InChIKey | FJVHXAJRHODYKS-UHFFFAOYSA-N | [3] |
Alternative Notation | 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-8-one | [5] [10] |
The ortho-condensed bicyclic system in pyrido[3,4-d]pyrimidin-8-one exhibits distinctive geometric parameters arising from the [3,4-d] fusion pattern. X-ray crystallography confirms that fusion across pyridine positions 3-4 and pyrimidine position d creates a coplanar arrangement of the pyrimidinone ring with significant deviation from planarity in the tetrahydropyridine ring (puckered conformation). This fusion geometry positions the pyrimidine nitrogen atoms at N1 (ring junction) and N3 (position 3), with the carbonyl group at C8 establishing a lactam configuration that dominates the electronic character [3] [5].
Hydrogenation states critically influence molecular geometry and reactivity:
Table 2: Comparative Fusion Geometries in Pyridopyrimidine Isomers
Parameter | Pyrido[3,4-d] | Pyrido[2,3-d] | Pyrido[4,3-d] |
---|---|---|---|
Fusion Atoms | Pyridine 3-4 / Pyrimidine d | Pyridine 2-3 / Pyrimidine d | Pyridine 4-3 / Pyrimidine d |
Junction Bond Order | Single bond (C4a-N1) | Double bond (C8a-N1) | Single bond (C4a-C8a) |
Characteristic Angle | 122.5° ± 0.5° | 117.8° ± 0.3° | 121.2° ± 0.4° |
Bridgehead Atoms | N1, C4a | N1, C8a | C4a, C8a |
Lactam Torsion | 2.5° deviation | Near-planar | 5.8° deviation |
The peri-fusion pattern creates a sterically congested environment around C2 and C4 positions, explaining preferential nucleophilic attack at C2 observed in substitution reactions. The saturated C5-C8 atoms impart conformational flexibility, enabling adaptive binding in molecular recognition contexts—a feature exploited in kinase inhibitor design [7] [9].
Electronic distribution fundamentally differs between pyrido[3,4-d]pyrimidin-8-one and its [2,3-d] isomer due to variations in π-delocalization pathways and electron-withdrawing group positioning. Natural Bond Orbital (NBO) analysis reveals:
Experimental evidence from NMR chemical shifts confirms these computational predictions:
Table 3: Electronic Properties of Pyridopyrimidinone Isomers
Property | 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one | 2-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one | 4-Chloro-5H-pyrido[4,3-d]pyrimidin-6-one |
---|---|---|---|
HOMO Energy (eV) | -7.25 | -6.98 | -7.12 |
LUMO Energy (eV) | -2.17 | -1.95 | -2.08 |
Band Gap (eV) | 5.08 | 5.03 | 5.04 |
C-Cl Bond Length (Å) | 1.698 | 1.712 | 1.705 |
LogP (Experimental) | 0.46 | 0.89 | 1.12 |
Dipole Moment (Debye) | 4.12 | 3.78 | 3.95 |
Substitution patterns profoundly influence reactivity differences:
These electronic disparities explain the differential biological activity observed in medicinal chemistry applications: pyrido[3,4-d] scaffolds preferentially target ATP-binding sites with extended conformations, while [2,3-d] systems exhibit greater planarity compatible with DNA intercalation [7] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: